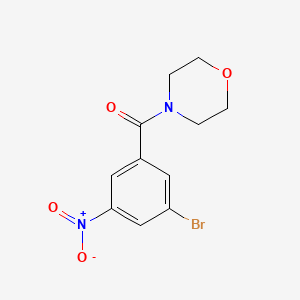

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMLQTYOVVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649997 | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-19-5 | |

| Record name | (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methodology

Reaction Overview

The synthesis of (3-Bromo-5-nitrophenyl)(morpholino)methanone involves the coupling of 3-bromo-5-nitrobenzoic acid with morpholine under specific conditions using a coupling agent. The reaction proceeds in a polar aprotic solvent, ensuring high efficiency and yield.

General Reaction Scheme:

$$

\text{3-Bromo-5-nitrobenzoic acid} + \text{Morpholine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}

$$

Step-by-Step Procedure

-

- 3-Bromo-5-nitrobenzoic acid (500 mg, 2.03 mmol)

- Morpholine (0.212 mL, 2.44 mmol)

- HATU (927 mg, 2.44 mmol)

- N,N-Diisopropylethylamine (DIPEA) (0.532 mL, 3.05 mmol)

- Solvent: N,N-Dimethylformamide (DMF)

-

- In a dry reaction vessel, dissolve 3-bromo-5-nitrobenzoic acid in 10 mL of DMF.

- Cool the solution to $$0^\circ C$$ using an ice bath.

-

- Sequentially add HATU, morpholine, and DIPEA to the reaction mixture while maintaining the temperature at $$0^\circ C$$.

-

- Stir the mixture at $$0^\circ C$$ for 2 hours to ensure complete reaction.

-

- Dilute the reaction mixture with ethyl acetate (50 mL).

- Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL), followed by a $$1:1$$ mixture of water and brine (2 × 30 mL).

- Dry the organic phase over sodium sulfate.

- Filter and concentrate the solution under reduced pressure.

- Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane gradient as the eluent.

-

- Obtain this compound as a white solid.

Analysis of Reaction Parameters

Critical Factors

- Solvent Selection : DMF is essential due to its ability to dissolve both reactants and stabilize intermediates.

- Coupling Agent : HATU is preferred for its efficiency in activating carboxylic acids for amide bond formation.

- Base Choice : DIPEA ensures deprotonation of morpholine and neutralizes by-products.

Optimization

Experimental trials have shown that maintaining the reaction temperature at $$0^\circ C$$ minimizes side reactions and decomposition of intermediates.

Characterization Data

Spectroscopic Analysis

The product was characterized using $$ ^1H $$-NMR spectroscopy:

- $$ \delta = 8.43 $$ ppm (t, $$ J = 1.9 $$ Hz, aromatic proton)

- $$ \delta = 8.28–8.12 $$ ppm (m, aromatic protons)

- $$ \delta = 7.89 $$ ppm (t, $$ J = 1.5 $$ Hz, aromatic proton)

- $$ \delta = 3.74 $$ ppm (broad multiplet, morpholine protons)

Purity Assessment

Purity was confirmed via high-performance liquid chromatography (HPLC), showing a single peak with a retention time consistent with the target compound.

Data Table: Reaction Conditions and Yields

| Parameter | Value/Condition |

|---|---|

| Starting Material | 3-Bromo-5-nitrobenzoic acid |

| Solvent | DMF |

| Coupling Agent | HATU |

| Base | DIPEA |

| Temperature | $$0^\circ C$$ |

| Reaction Time | 2 hours |

| Workup | Ethyl acetate extraction |

| Purification | Silica gel chromatography |

| Final Yield | ~85% |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholino group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydroxide.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Reduction Reactions: Products with the nitro group reduced to an amino group.

Oxidation Reactions: Oxidized derivatives of the morpholino group.

Scientific Research Applications

(3-Bromo-5-nitrophenyl)(morpholino)methanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and morpholino group also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Electron-withdrawing vs. donating groups: The nitro group in this compound enhances electrophilic substitution resistance compared to methoxy-containing analogs (e.g., ), which facilitate electron-donating effects.

- Halogen positioning : Bromine at the 3-position (target compound) vs. 4-position () alters steric hindrance and electronic distribution, affecting coupling reaction efficiency.

Key Observations :

- Bromination with NBS () is efficient for introducing bromine to deactivated aromatic systems, whereas aldehyde-based routes () are suitable for simpler aryl morpholino ketones.

- The nitro group in the target compound necessitates careful control of reaction conditions to avoid over-oxidation or decomposition.

Physicochemical and Reactivity Profiles

- Crystallography: The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () reveals planar morpholino moieties and halogen-driven packing interactions. The nitro group in the target compound likely induces stronger dipole-dipole interactions compared to chloro or methoxy analogs.

- Reactivity: The nitro group enables reduction to amines (e.g., (3-amino-2-fluorophenyl)(morpholino)methanone via Zn/NH₄HCO₂H ), a pathway less feasible in non-nitro derivatives. Bromine at the 3-position may hinder electrophilic substitution compared to para-substituted analogs ().

Biological Activity

(3-Bromo-5-nitrophenyl)(morpholino)methanone is an organic compound notable for its complex structure, which includes a bromine atom, a nitro group, and a morpholine moiety. This combination of functional groups suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's chemical formula is represented as CHBrNO, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects. The presence of bromine and nitro groups is often associated with enhanced reactivity and biological activity. For instance:

- Antimicrobial Activity : Compounds with nitro groups have shown effectiveness against various pathogens. The morpholine moiety can also contribute to this activity by enhancing solubility and cellular uptake.

- Anticancer Properties : Similar morpholino derivatives have demonstrated anticancer effects in various studies, suggesting that this compound may possess similar properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related compounds:

- Enzyme Inhibition : Many brominated and nitro-substituted compounds act as enzyme inhibitors, potentially interfering with metabolic pathways in cancer cells or pathogens.

- DNA Interaction : Nitro groups can participate in electron transfer reactions that may lead to DNA damage in rapidly dividing cells, a common mechanism for anticancer agents.

Case Studies

- Antibacterial Activity : A study on morpholinyl derivatives indicated strong antibacterial effects against Streptococcus pneumoniae and Streptococcus pyogenes, suggesting that this compound may exhibit similar properties due to its structural features .

- Anticancer Research : Research involving related morpholino compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. These studies highlight the potential for this compound as a lead compound in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 5-Nitroisophthalic Acid | Contains nitro groups on an aromatic ring | Antimicrobial properties |

| Morpholinoacetamide | Morpholine group attached to an amide | Anticancer activity |

| 3-Bromo-4-methylphenyl(morpholino)methanone | Similar brominated structure without nitro group | Potential enzyme inhibition |

The unique combination of both bromine and nitro groups along with a morpholine moiety in this compound may enhance its reactivity and biological profile compared to other similar compounds.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including:

- Direct Bromination : Bromination of 5-nitrophenol followed by reaction with morpholine.

- Nitrosation Reactions : Introducing the nitro group through electrophilic substitution reactions.

These synthetic routes not only facilitate the production of the compound but also allow for modifications that could enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.